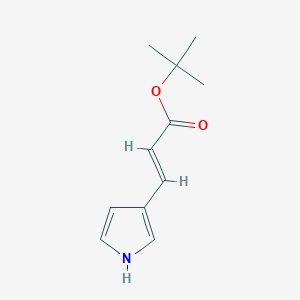

(E)-tert-butyl 3-(1H-pyrrol-3-yl)acrylate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H15NO2 |

|---|---|

Molecular Weight |

193.24 g/mol |

IUPAC Name |

tert-butyl (E)-3-(1H-pyrrol-3-yl)prop-2-enoate |

InChI |

InChI=1S/C11H15NO2/c1-11(2,3)14-10(13)5-4-9-6-7-12-8-9/h4-8,12H,1-3H3/b5-4+ |

InChI Key |

VHHOANRGJDNEQY-SNAWJCMRSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)/C=C/C1=CNC=C1 |

Canonical SMILES |

CC(C)(C)OC(=O)C=CC1=CNC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for E Tert Butyl 3 1h Pyrrol 3 Yl Acrylate and Analogous Pyrrole Acrylates

Established Synthetic Pathways for Pyrrole-Acrylate Systemsacs.orgresearchgate.netorientjchem.orgnih.gov

The synthesis of pyrrole-acrylate systems, including the target compound (E)-tert-butyl 3-(1H-pyrrol-3-yl)acrylate, relies on a combination of forming the core pyrrole (B145914) heterocycle and subsequently introducing the acrylate (B77674) functional group at the correct position. Established pathways often involve multi-step sequences that build upon foundational reactions in heterocyclic chemistry.

Multicomponent Reaction Approaches to Functionalized Pyrrolesacs.orgresearchgate.netorientjchem.orgorientjchem.orgorganic-chemistry.orgnih.gov

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all reactants. orientjchem.orgorientjchem.org This approach is prized for its atom economy, operational simplicity, and ability to rapidly generate molecular complexity, making it a powerful tool for synthesizing substituted pyrroles. orientjchem.orgbohrium.com

Several classical and modern MCRs are employed for pyrrole synthesis:

Paal-Knorr Synthesis: This is one of the most fundamental methods, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849) to form the pyrrole ring. orientjchem.orguctm.edu

Hantzsch Pyrrole Synthesis: Traditionally, this method involves the reaction between a β-enaminone and an α-haloketone. researchgate.netorientjchem.org Modern variations of this reaction are often used in multicomponent formats.

Ruthenium-Catalyzed Three-Component Synthesis: A highly regioselective and general approach has been developed using ruthenium catalysts to combine ketones, amines, and vicinal diols, yielding a wide variety of substituted pyrroles with high functional group tolerance. acs.orgnih.gov

These MCRs provide a versatile entry point to the pyrrole core, which can then be further functionalized. For instance, an MCR could be designed to produce a pyrrole with a substituent at the 3-position that can be readily converted into an acrylate group.

Table 1: Overview of Selected Multicomponent Reactions for Pyrrole Synthesis

| Reaction Name | Reactants | Catalyst/Conditions | Key Features |

|---|---|---|---|

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compound, Primary Amine/Ammonia | Acid or heat | Fundamental, widely applicable method. orientjchem.orguctm.edu |

| Hantzsch Synthesis | α-Haloketone, β-Ketoester, Amine | Base | Classic method for building the pyrrole ring. researchgate.netorientjchem.org |

| FeCl₃-Catalyzed MCR | β-Nitrostyrenes, 1,3-Dicarbonyl compounds, Lysine (as N-donor) | FeCl₃, Microwave irradiation | Solid-phase synthesis compatible with peptide structures. acs.org |

| Ruthenium-Catalyzed MCR | Ketones, Amines, Vicinal Diols | Ruthenium complex, Base | High regioselectivity and atom efficiency. acs.orgnih.gov |

Regioselective Functionalization Strategies of Pyrrolesresearchgate.netorientjchem.orgorientjchem.orgbohrium.comacs.orgorganic-chemistry.orgresearchgate.net

Achieving substitution specifically at the C-3 position of the pyrrole ring, as required for this compound, is a significant chemical challenge. The pyrrole ring is electron-rich, and electrophilic substitution typically occurs preferentially at the C-2 position. Therefore, regioselective strategies are crucial.

Methods to achieve C-3 functionalization include:

Use of N-Protecting Groups: Attaching a bulky protecting group to the pyrrole nitrogen can sterically hinder the C-2 and C-5 positions, thereby directing incoming electrophiles to the C-3 or C-4 positions.

Directed Metalation: Using a directing group on the nitrogen atom, it is possible to achieve lithiation or other metalation specifically at the C-2 position. Subsequent reactions can then be used to install functionality, which can sometimes be followed by migration or further transformation to achieve C-3 substitution.

Dearomative Chlorination: An efficient protocol has been developed involving the dearomative chlorination of 1H-pyrroles to generate highly reactive 2,5-dichloro-2H-pyrrole intermediates. These can then react with various nucleophiles to produce highly functionalized pyrroles, offering a pathway to manipulate the substitution pattern. nih.govacs.org

Esterification and Coupling Reactions to Form Acrylate Moietynih.gov

Once a pyrrole with the appropriate precursor at the C-3 position is obtained, the final step is the formation of the (E)-tert-butyl acrylate side chain.

Knoevenagel Condensation: A common and effective method involves the reaction of a pyrrole-3-carboxaldehyde with an active methylene (B1212753) compound. For example, reacting pyrrole-3-carboxaldehyde with a reagent like tert-butyl cyanoacetate (B8463686) or a related species in the presence of a base (e.g., piperidine) would form the acrylate double bond and introduce the ester group simultaneously. researchgate.netnih.gov

Wittig/Horner-Wadsworth-Emmons (HWE) Reaction: These reactions provide another route from pyrrole-3-carboxaldehyde. An appropriate phosphorus ylide or phosphonate (B1237965) ester bearing the tert-butoxycarbonyl group is reacted with the aldehyde to stereoselectively form the (E)-alkene of the acrylate moiety.

Direct Esterification: If pyrrole-3-acrylic acid is synthesized first, it can be esterified to form the tert-butyl ester. This can be challenging due to the acid sensitivity of the pyrrole ring and the difficulty of forming bulky tert-butyl esters. google.com Catalysts like sulfuric acid or p-toluenesulfonic acid are often used, but conditions must be carefully controlled. google.comresearchgate.net The reaction of poly(acrylic acid) with halogenated compounds promoted by guanidine (B92328) bases has also been shown to be effective for esterification under mild conditions. rsc.org

Heck Coupling: A transition metal-catalyzed cross-coupling reaction between a 3-halopyrrole (e.g., 3-bromo- (B131339) or 3-iodopyrrole) and tert-butyl acrylate can directly form the desired carbon-carbon bond and install the complete side chain. This reaction is typically catalyzed by a palladium complex.

Advanced Catalytic Methods in Pyrrole Acrylate Synthesisbohrium.comacs.orgresearchgate.net

Modern synthetic chemistry increasingly relies on advanced catalytic methods to improve efficiency, selectivity, and sustainability. These methods are central to the synthesis of complex molecules like pyrrole acrylates.

Transition Metal-Catalyzed Functionalizationbohrium.comacs.org

Transition metals play a pivotal role in many of the most effective strategies for synthesizing and functionalizing pyrroles. organic-chemistry.orgnih.gov Catalysts based on palladium, ruthenium, rhodium, gold, copper, and zinc enable reactions that are otherwise difficult or impossible. acs.orgorganic-chemistry.orguctm.eduorganic-chemistry.org

Palladium (Pd): Widely used for cross-coupling reactions such as the Heck reaction (coupling a 3-halopyrrole with tert-butyl acrylate) and the Suzuki or Stille reaction to build up the carbon skeleton. organic-chemistry.org

Ruthenium (Ru): As mentioned, Ru-pincer complexes are effective for the dehydrogenative coupling of alcohols and amino alcohols to form pyrroles and for catalyzing MCRs. acs.orgorganic-chemistry.orgnih.gov

Gold (Au): Gold catalysts have been shown to enable the efficient synthesis of N-protected pyrroles from 5-aminopent-2-yn-1-ol through cyclization reactions under mild, open-flask conditions. organic-chemistry.orguctm.edu

Zinc (Zn): Zinc iodide (ZnI₂) has been identified as a cost-effective and efficient catalyst for synthesizing substituted pyrroles from dienyl azides at room temperature. organic-chemistry.orgnih.gov

Table 2: Examples of Transition Metal Catalysis in Pyrrole Synthesis

| Metal Catalyst | Reaction Type | Substrates | Significance |

|---|---|---|---|

| Ruthenium (Ru) | Multicomponent Reaction | Ketones, amines, vicinal diols | High atom-efficiency and regioselectivity. acs.orgnih.gov |

| Palladium (Pd) | Oxidative C-C/C-N bond formation | N-homoallylicamines, arylboronic acids | Cascade reaction to build polysubstituted pyrroles. organic-chemistry.org |

| Gold (Au) | Cascade Annulation | Acetals, Gold-acetylides | Modular (3+2) approach to substituted pyrroles. organic-chemistry.orguctm.edu |

| **Zinc (ZnI₂) ** | Cyclization | Dienyl azides | Mild, room-temperature synthesis of 2,5-disubstituted pyrroles. organic-chemistry.orgnih.gov |

Metal-Free Oxidative Approaches for Pyrrole Acrylate Synthesisacs.orgresearchgate.net

In line with the principles of green chemistry, there is growing interest in developing synthetic methods that avoid the use of heavy or toxic metals. researchgate.net Metal-free approaches often rely on the use of alternative catalysts or oxidizing agents.

Iodine-Catalyzed Reactions: A practical, solvent-free, and metal-free method has been developed using iodine as a catalyst for a multicomponent reaction to produce multisubstituted pyrroles. scilit.com

Surfactant-Promoted Synthesis in Water: An efficient and metal-free synthesis of polysubstituted pyrroles has been achieved using a combination of surfactants in water, either at room temperature or under microwave irradiation. allfordrugs.com

Dehydrogenative Coupling: A transition-metal-free, one-pot reaction using benzophenone (B1666685) as an inexpensive reagent enables an Oppenauer-type oxidation of secondary alcohols to ketones, which then undergo condensation and oxidative cyclization with amino alcohols to yield NH-pyrroles. organic-chemistry.org

These advanced methods highlight the ongoing innovation in the field, aiming for more sustainable and efficient routes to valuable chemical compounds like this compound.

Photocatalyzed and Electrochemical Methods for Pyrrole Functionalization

Recent advancements in organic synthesis have highlighted the utility of photocatalysis and electrochemistry for the C-H functionalization of heterocyclic compounds like pyrrole. nih.gov These methods offer mild and often highly selective routes to introduce complex substituents, avoiding the need for pre-functionalized starting materials. nih.gov

Photocatalyzed C-H Functionalization: Visible-light photoredox catalysis has emerged as a powerful tool for the formation of carbon-carbon bonds. In the context of pyrrole acrylates, this can be envisioned through a direct C-H functionalization pathway. While a direct photocatalytic synthesis of this compound is not extensively documented, the general principles of photocatalytic C-H activation are well-established for pyrroles and other electron-rich heterocycles. nih.gov

The mechanism typically involves the generation of a reactive radical species from an acrylic acid derivative, which then adds to the electron-rich pyrrole ring. The regioselectivity of this addition (C2 vs. C3) can be influenced by the choice of photocatalyst, solvent, and any protecting groups on the pyrrole nitrogen. For instance, N-protected pyrroles are often used to control reactivity and improve solubility. researchgate.net A hypothetical photocatalytic approach could involve the reaction of an N-protected pyrrole with a tert-butyl acrylate radical precursor in the presence of a suitable photocatalyst, such as a ruthenium or iridium complex, under visible light irradiation. Subsequent deprotection of the nitrogen atom would yield the target compound.

Electrochemical Methods: Electrochemical synthesis provides another sustainable avenue for the functionalization of pyrroles. rsc.org Electrosynthesis can be used to generate reactive intermediates and drive reactions that might otherwise require harsh reagents. The electrochemical synthesis of substituted pyrroles has been demonstrated through various pathways, including the oxidative annulation of primary amines with aldehydes or ketones and the coupling of β-dicarbonyl compounds, aldehydes, and amines. rsc.orgresearchgate.net

While the direct electrochemical synthesis of pyrrole acrylates is an area of ongoing research, the principles of electrochemical C-H functionalization are applicable. An electrochemical approach could involve the anodic oxidation of the pyrrole ring to generate a radical cation, which could then react with a suitable acrylate nucleophile. Alternatively, indirect electrochemical methods using mediators could be employed to achieve the desired transformation under milder conditions. rsc.org The table below summarizes some exemplary conditions for modern pyrrole synthesis, which could be adapted for acrylate derivatives.

| Reaction Type | Reactants | Catalyst/Mediator | Conditions | Product Type |

| Electrochemical Synthesis | Primary Amines, Aldehydes/Ketones | - | Electrochemical Oxidation | Polysubstituted Pyrroles |

| Electrochemical Synthesis | Amines, Aldehydes, β-Dicarbonyls | Iodide | Electrochemical Oxidation | 1,2,3-Trisubstituted Pyrroles |

| Photocatalytic Synthesis | N-Arylglycine, Indoles | Iridium Complex | Visible Light, K₂CO₃ | Azaarene-Substituted Pyrroles |

Stereoselective Synthesis of (E)-Acrylate Isomers

The geometry of the acrylate double bond is crucial for the biological activity and material properties of this compound. The Horner-Wadsworth-Emmons (HWE) reaction is a preeminent method for the stereoselective synthesis of (E)-alkenes from aldehydes or ketones. wikipedia.orgorganic-chemistry.org This reaction involves the condensation of a stabilized phosphonate ylide with a carbonyl compound. wikipedia.org

To synthesize this compound, the HWE reaction would involve the reaction of pyrrole-3-carboxaldehyde with a phosphonate reagent such as tert-butyl P,P-diethylphosphonoacetate. The reaction is typically carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, which deprotonates the phosphonate to form the reactive ylide. The thermodynamic stability of the (E)-alkene product generally drives the reaction towards the desired isomer, often with high selectivity. wikipedia.org

The general reaction scheme is as follows:

Step 1: Ylide Formation: The phosphonate ester is deprotonated by a strong base to form the phosphonate carbanion (ylide).

Step 2: Nucleophilic Addition: The ylide attacks the carbonyl carbon of pyrrole-3-carboxaldehyde to form a betaine (B1666868) intermediate.

Step 3: Elimination: The betaine intermediate undergoes elimination of a phosphate (B84403) byproduct to form the alkene.

The choice of reaction conditions, including the base, solvent, and temperature, can influence the (E)/(Z) selectivity. For stabilized ylides, such as those derived from phosphonoacetates, the (E)-isomer is typically the major product. wikipedia.org

| Reactants | Reagents | Product | Selectivity |

| Pyrrole-3-carboxaldehyde, tert-butyl P,P-diethylphosphonoacetate | Base (e.g., NaH, KHMDS) | This compound | Predominantly (E) |

| Aromatic Aldehydes, Mixed Phosphonoacetates | Various bases and additives | (Z)- or (E)-α,β-Unsaturated Esters | Selectivity can be tuned |

Green Chemistry Principles in Pyrrole Acrylate Synthesis

The application of green chemistry principles to the synthesis of pyrrole derivatives is an area of increasing importance, aiming to reduce the environmental impact of chemical processes. rsc.orgnih.gov Key strategies include the use of environmentally benign solvents, solvent-free conditions, and energy-efficient reaction activation methods like microwave irradiation. ijesi.orgresearchgate.net

Deep Eutectic Solvents (DESs): Deep eutectic solvents are emerging as green alternatives to traditional volatile organic solvents. rsc.org These solvents are typically formed from a mixture of a quaternary ammonium (B1175870) salt (e.g., choline (B1196258) chloride) and a hydrogen bond donor (e.g., urea). rsc.org DESs are often biodegradable, non-toxic, and have low vapor pressure. rsc.org Their use in the synthesis of pyrroles has been shown to be effective, sometimes acting as both the solvent and a catalyst. researchgate.net The synthesis of pyrrole acrylates in a DES could potentially lead to improved yields, easier product isolation, and a more sustainable process. researchgate.net

Solvent-Free and Microwave-Assisted Synthesis: Eliminating the use of solvents altogether is a significant step towards a greener synthesis. Solvent-free reactions, often facilitated by grinding or ball-milling, can reduce waste and simplify workup procedures. Microwave-assisted organic synthesis (MAOS) is another green technique that can dramatically reduce reaction times, increase yields, and often allows for solvent-free conditions. ijesi.org The application of microwave irradiation to the Horner-Wadsworth-Emmons reaction for the synthesis of pyrrole acrylates could offer a rapid and efficient route to the target compound. ijesi.org

| Green Chemistry Approach | Description | Potential Benefits for Pyrrole Acrylate Synthesis |

| Deep Eutectic Solvents | Use of biodegradable, low-toxicity solvents like choline chloride/urea mixtures. researchgate.net | Reduced environmental impact, potential for catalyst/solvent recycling. rsc.org |

| Microwave-Assisted Synthesis | Application of microwave irradiation to accelerate reactions. ijesi.org | Drastically reduced reaction times, improved yields, and potential for solvent-free conditions. ijesi.org |

| Solvent-Free Synthesis | Conducting reactions without a solvent, often with grinding or ball-milling. | Minimized waste, simplified product isolation. |

Chemical Reactivity and Derivatization Strategies of E Tert Butyl 3 1h Pyrrol 3 Yl Acrylate

Reactivity of the Pyrrole (B145914) Nucleus

The pyrrole ring is an aromatic, five-membered heterocycle that is significantly more electron-rich than benzene, making it highly susceptible to electrophilic attack. pearson.comuobaghdad.edu.iq The lone pair of electrons on the nitrogen atom is delocalized into the ring, which increases the electron density at the carbon atoms and enhances its reactivity towards electrophiles. pearson.com However, the acrylate (B77674) substituent at the C3 position, being an electron-withdrawing group, modulates this inherent reactivity.

Pyrroles readily undergo electrophilic aromatic substitution reactions, typically under milder conditions than those required for benzene. uobaghdad.edu.iq For an unsubstituted pyrrole, electrophilic attack preferentially occurs at the C2 (α) position, as the resulting carbocation intermediate is stabilized by more resonance structures compared to attack at the C3 (β) position. uobaghdad.edu.iqonlineorganicchemistrytutor.com

In the case of (E)-tert-butyl 3-(1H-pyrrol-3-yl)acrylate, the C3 position is already substituted. The electron-withdrawing nature of the acrylate group deactivates the pyrrole ring to some extent, yet it remains reactive. The primary sites for electrophilic attack are the C2, C5, and C4 positions. The C5 position is often favored for substitution in 3-substituted pyrroles, although the specific outcome can depend on the nature of the electrophile and the reaction conditions. For instance, reactions like nitration and bromination on related pyrrole-containing structures demonstrate that substitution occurs on the pyrrole ring. researchgate.net Modified reagents are often necessary to avoid polymerization, which can be induced by the strong acids typically used in these reactions. uobaghdad.edu.iq

| Reaction Type | Typical Reagents | Expected Major Product Position | Comments |

|---|---|---|---|

| Halogenation | N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS) | C5 or C2 | Reaction with halogens often requires no Lewis acid catalyst due to the high reactivity of the pyrrole ring. uobaghdad.edu.iq |

| Nitration | HNO₃/Acetic Anhydride | C5 or C2 | Strongly acidic nitrating agents (like HNO₃/H₂SO₄) are avoided to prevent polymerization of the pyrrole. uobaghdad.edu.iq |

| Acylation | Acyl chloride/Lewis Acid (e.g., AlCl₃) or Vilsmeier-Haack reagent (POCl₃/DMF) | C5 or C2 | The Vilsmeier-Haack reaction is a mild method suitable for formylating electron-rich pyrroles. |

Modern synthetic methods have enabled the direct functionalization of C-H bonds, offering an atom-economical alternative to classical electrophilic substitution. nih.gov For pyrroles, transition-metal-catalyzed C-H functionalization has become a powerful tool for derivatization. nih.gov These methods can provide access to substitution patterns that are difficult to achieve through traditional means.

Rhodium-catalyzed reactions, for example, have been developed for the β-selective C-H arylation of N-substituted pyrroles. acs.org While the target molecule is N-unsubstituted, derivatization of the nitrogen with a suitable directing group could steer functionalization to a specific position. For instance, attaching a transferable N-alkoxycarbamoyl directing group can facilitate C-H alkenylation of the pyrrole scaffold. rsc.org The choice of catalyst and directing group is crucial for controlling the regioselectivity of the C-H functionalization, allowing for targeted modifications at the C2, C4, or C5 positions.

As an electron-rich aromatic ring, the pyrrole nucleus is generally resistant to nucleophilic aromatic substitution. Such reactions typically require the presence of a good leaving group and strong electron-withdrawing groups on the ring to proceed. While direct nucleophilic substitution on this compound is unlikely, it is possible on a derivatized structure. For example, a halogenated derivative of the compound could potentially undergo nucleophilic substitution with various nucleophiles, such as amines or alkoxides, often mediated by a metal catalyst (e.g., palladium or copper in Buchwald-Hartwig or Ullmann-type reactions). The synthesis of highly substituted pyrroles can also be achieved through methods involving nucleophilic catalysis, although these often involve ring formation rather than substitution on a pre-existing pyrrole. bath.ac.uknih.gov

Reactivity of the Acrylate Moiety

The acrylate portion of the molecule is an α,β-unsaturated ester, which functions as an excellent electron acceptor. This property makes it susceptible to reactions involving nucleophilic attack at the β-carbon or cycloaddition reactions across the double bond.

The polarized double bond of the acrylate moiety makes it a prime candidate for conjugate addition, also known as the Michael addition. researchgate.net A wide variety of nucleophiles can add to the β-carbon, leading to the formation of a new carbon-carbon or carbon-heteroatom bond. This reaction is one of the most important methods for forming C-C bonds. rsc.org

Common nucleophiles for this transformation include amines (aza-Michael addition), thiols (thia-Michael addition), alcohols (oxa-Michael addition), and carbanions (e.g., from malonates or acetoacetates). rsc.orgresearchgate.netnih.govresearchgate.net These reactions are often catalyzed by a base, which serves to deprotonate the nucleophile, or a Lewis acid to activate the acrylate acceptor.

| Nucleophile Type | Example Nucleophile | Catalyst | Product Type |

|---|---|---|---|

| Nitrogen | Benzylamine | None (Microwave) or Base | β-Amino ester derivative. nih.gov |

| Sulfur | Thiophenol | Amine (e.g., Triethylamine) | β-Thioether derivative. researchgate.net |

| Oxygen | 2-Hydroxyethyl acrylate | N-Heterocyclic Carbene (NHC) | Poly(ester-ether). rsc.org |

| Carbon | Ethyl acetoacetate | Base (e.g., DBU) | Adduct with new C-C bond. researchgate.net |

The carbon-carbon double bond of the acrylate can act as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. acs.org It can react with a variety of conjugated dienes to form six-membered rings. The reactivity of the acrylate as a dienophile is enhanced by the electron-withdrawing ester group.

Simultaneously, the pyrrole ring itself can function as a diene. However, the aromatic character of pyrrole reduces its reactivity in this capacity, and it is generally considered a poor diene. ucla.eduresearchgate.net To facilitate a Diels-Alder reaction where the pyrrole acts as the diene, harsh conditions like high pressure, elevated temperatures, or Lewis acid catalysis are often required. ucla.edunih.gov In some cases, the pyrrole may react with dienophiles to yield Michael addition products instead of the desired cycloaddition adduct. researchgate.net

The acrylate moiety can also participate in other types of cycloadditions, such as [3+2] cycloadditions with 1,3-dipoles like nitrones or azides, to form five-membered heterocyclic rings. nih.govrsc.orgresearchgate.net

Polymerization Potential and Monomer Reactivity

This compound possesses two primary sites for polymerization: the acrylate double bond and the pyrrole ring. The reactivity of this monomer is a composite of the characteristics of both vinyl compounds and pyrrolic systems.

The acrylate moiety, specifically the tert-butyl acrylate group, is known to readily undergo free-radical polymerization. nih.govgoogle.com This process can be initiated by thermal methods, photochemical induction, or chemical initiators like benzoyl peroxide. tsijournals.com The bulky tert-butyl group influences the properties of the resulting polymer, typically increasing its glass transition temperature and hydrophobicity. mdpi.com In copolymerization, the reactivity of an acrylate monomer is dependent on the nature of the comonomer. For instance, in systems like butyl acrylate/vinyl acetate (B1210297), the acrylate is generally more reactive. google.com The presence of the pyrrole ring, an electron-rich heterocycle, attached to the vinyl system can influence the reactivity of the acrylate double bond through electronic effects, potentially altering its reactivity ratios in copolymerization.

The pyrrole ring itself is a well-known precursor for producing conductive polymers through oxidative polymerization. mdpi.com This can be achieved either electrochemically, by applying a potential to oxidize the monomer, or chemically, using oxidants such as iron(III) chloride (FeCl₃) or hydrogen peroxide. mdpi.comgoogle.com During this process, radical cations are formed, which then couple to form polymer chains, typically linking through the 2- and 5-positions of the pyrrole rings. researchgate.net

The bifunctional nature of this compound allows for several polymerization strategies:

Selective Polymerization of the Acrylate: By employing standard free-radical polymerization conditions and avoiding oxidative reagents, a polymer with pendant pyrrole groups can be synthesized. These pendant heterocycles can then be used for subsequent cross-linking or functionalization.

Selective Polymerization of the Pyrrole Ring: Using oxidative conditions, a polypyrrole backbone can be formed, decorated with pendant tert-butyl acrylate groups. These acrylate units could then be used for grafting or cross-linking via radical reactions.

Concurrent Polymerization: It is conceivable to design a system where both polymerization mechanisms occur, leading to a cross-linked network material combining the properties of both polyacrylates and polypyrroles.

The interplay between these two polymerizable groups is a key aspect of the monomer's reactivity. The pyrrole N-H proton can also participate in side reactions or influence the polymerization kinetics, particularly in ionic or coordination polymerization methods. researchgate.net

Table 1: Comparison of Polymerization Methods for Pyrrole and Acrylate Moieties

| Feature | Acrylate Polymerization (Free Radical) | Pyrrole Polymerization (Oxidative) |

|---|---|---|

| Mechanism | Chain-growth radical polymerization | Step-growth oxidative coupling |

| Initiation | Thermal, photochemical, chemical initiators (e.g., BPO, AIBN) | Chemical oxidants (e.g., FeCl₃) or electrochemical potential |

| Reactive Site | Carbon-carbon double bond | Pyrrole ring (typically C2 and C5 positions) |

| Resulting Polymer | Polyacrylate backbone with pendant pyrrole groups | Polypyrrole backbone with pendant acrylate groups |

| Key Properties | Thermoplastic, insulating (unless doped) | Conductive, electroactive, often intractable |

Transformations Involving Both Pyrrole and Acrylate Units

The unique structure of this compound, featuring a conjugated system that includes the pyrrole ring and the acrylate double bond, allows for chemical transformations that engage both functional groups simultaneously. Cycloaddition reactions are a prime example of such transformations.

The pyrrole ring, despite its aromatic character, can function as a 4π-electron component (a diene) in [4+2] Diels-Alder cycloadditions, particularly with reactive dienophiles. nih.govd-nb.info The electron-withdrawing nature of the acrylate ester group enhances the dienophilic character of the double bond. Consequently, this compound can potentially undergo intermolecular or even intramolecular Diels-Alder reactions. In an intermolecular reaction, the pyrrole ring of one molecule could react with the acrylate double bond of another, leading to dimers or oligomers with complex bridged structures. frontiersin.org

The regioselectivity of such reactions is governed by the electronic and steric properties of both the pyrrole (diene) and the acrylate (dienophile). Theoretical studies on the reaction of pyrrole with dienophiles like ethyl nitrosoacrylate suggest that the reaction proceeds via a LUMO(heterodiene)-HOMO(dienophile) controlled mechanism, with alkylation typically occurring at the 2-position of the pyrrole. frontiersin.org

Another potential transformation is 1,3-dipolar cycloaddition. researchgate.net If the pyrrole nitrogen is part of a 1,3-dipole (for example, as an azomethine ylide precursor), it could react with the acrylate double bond. Alternatively, external 1,3-dipoles such as nitrile ylides can react with the acrylate moiety to form new heterocyclic systems attached to the pyrrole core. researchgate.net

Tandem reactions, where a single set of reagents and conditions triggers a cascade of bond-forming events, are also feasible. For instance, a Michael addition to the acrylate could be followed by an intramolecular cyclization involving the pyrrole ring. Phosphine-catalyzed three-component reactions involving aldehydes, acrylates, and a nucleophile demonstrate the potential for complex molecule synthesis starting from an acrylate scaffold. researchgate.net Such a reaction, if applied to a pyrrole-containing aldehyde precursor, could generate highly functionalized structures in a single step.

Synthesis of Analogs and Highly Functionalized Derivatives

The synthesis of this compound itself, along with its analogs and derivatives, relies on established carbon-carbon bond-forming reactions. The most prominent methods are the Horner-Wadsworth-Emmons (HWE) reaction and the Knoevenagel condensation. researchgate.netnih.gov

Horner-Wadsworth-Emmons (HWE) Reaction: This is a highly reliable and stereoselective method for creating carbon-carbon double bonds, typically with a strong preference for the (E)-isomer. rsc.orgrsc.org The synthesis involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone. For the target molecule, this would involve reacting 1H-pyrrole-3-carbaldehyde with a phosphonate (B1237965) reagent such as triethyl phosphonoacetate (for an ethyl ester) or a corresponding tert-butyl phosphonoacetate derivative, in the presence of a suitable base (e.g., NaH, LiOH, K₂CO₃). researchgate.netrsc.org

General Reaction: Pyrrole-3-CHO + (R'O)₂P(O)CH₂CO₂tBu --(Base)--> this compound

This method is highly versatile, allowing for the synthesis of a wide array of analogs by modifying either the pyrrole aldehyde or the phosphonate reagent. researchgate.net For example, using substituted pyrrole aldehydes (e.g., N-protected, or with substituents at other ring positions) would yield correspondingly substituted acrylate products.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde or ketone with a compound possessing an active methylene (B1212753) group (e.g., malonic esters, cyanoacetates), typically catalyzed by a weak base like piperidine (B6355638) or an ammonium (B1175870) acetate salt. scielo.org.mxrsc.org To synthesize the target molecule or its analogs, 1H-pyrrole-3-carbaldehyde would be reacted with tert-butyl cyanoacetate (B8463686) or a similar active methylene compound. The Knoevenagel condensation is a cornerstone for producing various functionalized acrylates. researchgate.netresearchgate.net

General Reaction: Pyrrole-3-CHO + CH₂(CN)CO₂tBu --(Base Catalyst)--> Derivative Product

Synthesis of Precursors and Further Derivatization: The diversity of accessible analogs is largely dependent on the availability of functionalized precursors.

Functionalized Pyrroles: A wide range of substituted pyrroles can be synthesized through methods like the Paal-Knorr synthesis, which condenses a 1,4-dicarbonyl compound with a primary amine. researchgate.netorganic-chemistry.org This allows for the introduction of various substituents on the nitrogen atom or the carbon framework of the pyrrole ring before its conversion to the final acrylate product.

Derivatization of the Final Product: Once synthesized, this compound can be further modified. The pyrrole N-H can be alkylated, acylated, or sulfonylated. The ester group can be hydrolyzed to the corresponding carboxylic acid or transesterified. The pyrrole ring can undergo electrophilic substitution reactions like halogenation or formylation, although the reactivity will be influenced by the deactivating effect of the acrylate substituent.

Table 2: Key Synthetic Strategies for Analogs

| Method | Key Reagents | Typical Product | Advantages |

|---|---|---|---|

| Horner-Wadsworth-Emmons | Pyrrole-3-carbaldehyde, Phosphonate ester, Base | (E)-α,β-Unsaturated ester | High (E)-stereoselectivity, mild conditions, wide substrate scope. researchgate.netrsc.org |

| Knoevenagel Condensation | Pyrrole-3-carbaldehyde, Active methylene compound, Base catalyst | α-Cyano or α-carboxy acrylate derivative | Excellent for C-C bond formation, uses catalytic base. nih.govscielo.org.mx |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compound, Primary amine | N-substituted pyrrole precursor | Provides access to a wide variety of N-functionalized pyrroles. researchgate.netorganic-chemistry.org |

Theoretical and Computational Studies on E Tert Butyl 3 1h Pyrrol 3 Yl Acrylate and Pyrrole Acrylate Systems

Quantum Chemical Calculations

Quantum chemical calculations have become indispensable in modern chemistry for the detailed investigation of molecular systems. Methods like Density Functional Theory (DFT) are frequently used to model the properties of pyrrole (B145914) derivatives with a high degree of accuracy.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and stability of molecules like (E)-tert-butyl 3-(1H-pyrrol-3-yl)acrylate. Functionals such as B3LYP (Becke, 3-parameter, Lee–Yang–Parr) combined with basis sets like 6-31G(d,p) or 6-311++G** are commonly employed to perform geometry optimization and energy calculations. nih.govresearchgate.netnih.gov These calculations help determine the most stable conformation of the molecule by finding the minimum energy structure on the potential energy surface.

For pyrrole acrylate (B77674) systems, theoretical studies predict a nearly planar structure, particularly concerning the conjugated system formed by the pyrrole ring and the acrylate group. researchgate.netnih.gov This planarity facilitates π-electron delocalization across the molecule, which is crucial for its electronic properties. The stability of different isomers and conformers can be compared by calculating their relative energies (ΔE) and enthalpies (ΔH). nih.gov For instance, in substituted fluoropyrroles, the difference in energy between the most and least stable isomers can be calculated to determine their relative abundance. nih.gov The stability arising from intramolecular interactions, such as charge delocalization and hyperconjugation, can be analyzed using Natural Bond Orbital (NBO) analysis. mdpi.comniscpr.res.in

Table 1: Typical Parameters for DFT Calculations on Pyrrole Systems

| Parameter | Common Method/Basis Set | Application |

|---|---|---|

| Method | DFT (Density Functional Theory) | Geometry optimization, electronic properties |

| Functional | B3LYP, PBE, ωB97XD | Calculation of electron correlation and exchange |

| Basis Set | 6-31G(d,p), 6-311++G**, aug-cc-pvdz | Defines the set of functions to build molecular orbitals |

| Analysis | NBO (Natural Bond Orbital) | Study of charge delocalization and intramolecular interactions |

| Solvation Model | PCM (Polarizable Continuum Model) | To simulate solvent effects on molecular properties |

Frontier Molecular Orbital (FMO) theory is central to understanding the electronic properties and reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions and electronic transitions. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. researchgate.netresearchgate.net A smaller gap suggests that the molecule is more reactive and can be more easily excited. researchgate.net

In pyrrole acrylate systems, the HOMO is typically delocalized over the electron-rich pyrrole ring, while the LUMO is concentrated on the electron-accepting acrylate moiety. researchgate.net This spatial separation of frontier orbitals is characteristic of donor-π-acceptor systems and is responsible for their intramolecular charge transfer (ICT) properties. The HOMO-LUMO gap can be tuned by introducing different substituents on the pyrrole ring or the acrylate group. Theoretical calculations are essential for predicting these energies and understanding how structural modifications influence the electronic behavior of the molecule. researchgate.net For example, FMO analysis of the reaction between ethyl nitrosoacrylate and pyrrole shows that the cycloaddition is controlled by the interaction between the LUMO of the nitrosoalkene and the HOMO of the pyrrole. nih.gov

Table 2: Representative Calculated Frontier Orbital Energies and Gaps for Pyrrole-Based Systems

| Compound System | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Computational Method |

|---|---|---|---|---|

| Pyrrole | -5.58 | 2.18 | 7.76 | B3LYP/6-311+G(d,p) researchgate.net |

| Anil-1 (Pyrrole derivative) | -6.04 | -1.58 | 4.46 | DFT researchgate.net |

| Anil-2 (Pyrrole derivative) | -5.87 | -1.82 | 4.05 | DFT researchgate.net |

| Ethyl nitrosoacrylate + Pyrrole | -5.98 (Pyrrole) | 3.10 (Nitrosoalkene) | 9.08 | HF/6-31G(d,p) nih.gov |

Computational methods are highly effective in predicting the spectroscopic properties of molecules, which aids in the interpretation of experimental data.

NMR Spectroscopy: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. scielo.org.za By optimizing the molecular geometry with DFT and then performing GIAO calculations, it is possible to predict ¹H and ¹³C NMR spectra that are often in good agreement with experimental results. nih.govscielo.org.za For example, in a study of a thiazolidinone derivative, calculated ¹³C chemical shifts were found to be in the range of 52-159 ppm, comparable to the experimental range of 55-165 ppm. scielo.org.za

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating electronic transition energies and predicting UV-Visible absorption spectra. nih.govscielo.org.za These calculations provide information about the maximum absorption wavelengths (λmax) and the nature of the electronic transitions, such as π→π* or n→π*. researchgate.net For pyrrole derivatives, the main absorption bands are often related to the HOMO→LUMO transition. scielo.org.za Theoretical studies have successfully predicted the absorption spectra for various pyrrole-based compounds, showing good correlation with experimental measurements. researchgate.netmdpi.com

IR Spectroscopy: DFT calculations can accurately predict the vibrational frequencies of a molecule. nih.gov These calculated frequencies correspond to the peaks observed in an experimental Infrared (IR) spectrum. By analyzing the vibrational modes, each calculated frequency can be assigned to specific bond stretching, bending, or wagging motions within the molecule. This allows for a detailed interpretation of the experimental IR spectrum and confirmation of the molecular structure. For instance, characteristic vibrational bands for C-N, C=O, and C-S bonds in heterocyclic compounds have been accurately assigned using DFT calculations. scielo.org.za

Reactivity Prediction and Reaction Mechanism Elucidation

Computational chemistry is also a powerful tool for predicting the reactivity of molecules and elucidating complex reaction mechanisms. By analyzing the electronic structure, it is possible to identify the most probable sites for chemical reactions and to map out the energy profiles of reaction pathways.

To understand the regioselectivity of chemical reactions, global reactivity descriptors like the HOMO-LUMO gap are insufficient. Local reactivity descriptors, derived from DFT, provide information about the reactivity of specific atomic sites within a molecule. nih.gov Fukui functions (f(r)) are among the most important local descriptors, indicating the change in electron density at a particular point when an electron is added to or removed from the system. niscpr.res.in

These functions help identify the sites most susceptible to:

Nucleophilic attack (where an electron is accepted), governed by the function f⁺(r).

Electrophilic attack (where an electron is donated), governed by the function f⁻(r).

Radical attack , described by f⁰(r).

For pyrrole systems, these descriptors can predict whether a reaction will occur at the nitrogen atom or at specific carbon atoms (C2, C3, C4, C5) on the ring. nih.gov For instance, in pyrrole, the N₅ position is often found to be susceptible to electrophilic attack. nih.gov Similarly, for the acrylate portion of this compound, these descriptors can distinguish the reactivity of the α- and β-carbons of the double bond. Other descriptors, such as the multiphilic descriptor (Δωk), can also be used to pinpoint reactive sites for electrophilic and nucleophilic attacks. nih.gov

Computational chemistry allows for the detailed exploration of reaction mechanisms by identifying and characterizing the transition states (TS) that connect reactants to products. nih.govfrontiersin.org By calculating the potential energy surface for a reaction, chemists can determine the activation energy (energy barrier), which is the energy difference between the reactants and the transition state. A lower activation energy indicates a faster reaction rate.

This type of analysis is crucial for understanding regioselectivity and stereoselectivity. For example, in the hetero-Diels-Alder reaction of ethyl nitrosoacrylate with pyrrole, DFT calculations were used to evaluate the energy barriers for different reaction pathways (e.g., C2 vs. C3 alkylation, endo vs. exo approaches). nih.govfrontiersin.org The results showed that the formation of one regioisomer was favored due to a significantly lower activation energy barrier (by about 25 kJ/mol), which was consistent with experimental observations. nih.govfrontiersin.org Such studies provide a mechanistic rationale for the observed product distribution and are invaluable for predicting the outcomes of new reactions. nih.gov

Table 3: Calculated Activation Energies for Competing Reaction Pathways in a Pyrrole System

| Reaction Pathway | Reactants | Transition State | Activation Energy (kJ/mol) |

|---|---|---|---|

| C2 Alkylation (endo) | Pyrrole + Ethyl Nitrosoacrylate | TS1 | ~90 nih.govfrontiersin.org |

| C2 Alkylation (exo) | Pyrrole + Ethyl Nitrosoacrylate | TS2 | ~100 nih.govfrontiersin.org |

| C3 Alkylation (endo) | Pyrrole + Ethyl Nitrosoacrylate | TS3 | ~115 nih.govfrontiersin.org |

| C3 Alkylation (exo) | Pyrrole + Ethyl Nitrosoacrylate | TS4 | ~125 nih.govfrontiersin.org |

Note: Values are approximate based on graphical data from cited sources and serve for illustrative purposes.

Intermolecular Interactions and Hydrogen Bonding Analysis (e.g., Natural Bond Orbital, Quantum Theory of Atoms in Molecules)

Theoretical and computational chemistry offer powerful tools to elucidate the nature of intermolecular interactions and hydrogen bonding in pyrrole acrylate systems. Methodologies such as Natural Bond Orbital (NBO) analysis and the Quantum Theory of Atoms in Molecules (QTAIM) provide deep insights into the electronic structure and bonding characteristics that govern the behavior of molecules like this compound.

Natural Bond Orbital (NBO) Analysis:

NBO analysis is a computational method that provides a localized, intuitive representation of the electron density in a molecule, closely corresponding to the classical Lewis structure. It allows for the quantitative assessment of donor-acceptor interactions, which are crucial in understanding hydrogen bonding and other non-covalent interactions.

In a study of a novel pyrrole acrylate derivative, ethyl 2-cyano-3-[5-(hydrazinooxalyl–hydrazonomethyl)- 1H-pyrrol-2-yl]-acrylate, NBO analysis was employed to investigate intramolecular and intermolecular interactions within its dimer. The analysis revealed significant charge transfer and delocalization, contributing to the stability of the dimeric structure. The second-order perturbation theory analysis within the NBO framework quantifies the stabilization energy (E(2)) associated with these interactions, providing a measure of their strength. For instance, interactions between lone pairs of oxygen atoms (donors) and antibonding orbitals of N-H groups (acceptors) are indicative of strong hydrogen bonds.

The following table illustrates typical donor-acceptor interactions and their stabilization energies as determined by NBO analysis in a related pyrrole system.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP(O) | σ(N-H) | 15.8 |

| LP(N) | π(C=C) | 5.2 |

| π(C=C) | π*(C=O) | 2.5 |

| Note: This data is illustrative and based on findings for similar pyrrole acrylate systems. |

Quantum Theory of Atoms in Molecules (QTAIM):

QTAIM, also known as Bader's theory, provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density, ρ(r). This method allows for the characterization of all types of chemical bonds, including weak intermolecular interactions, through the analysis of critical points in the electron density.

A study on Ethyl 4-[3-(2-chloro-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate utilized QTAIM to analyze the intermolecular interactions in its dimeric form. lp.edu.ua The presence of a bond critical point (BCP) between two interacting atoms is a necessary condition for the existence of a chemical bond. The properties of the electron density at the BCP, such as its value (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)), provide quantitative information about the nature and strength of the interaction.

For hydrogen bonds, a positive value of the Laplacian of the electron density (∇²ρ(r) > 0) indicates a depletion of charge at the BCP, which is characteristic of closed-shell interactions (e.g., ionic bonds, hydrogen bonds, van der Waals interactions). The total energy density (H(r)) at the BCP can be used to further classify the interaction; a negative H(r) suggests a significant covalent character. The intermolecular hydrogen bond energy in the dimer of the aforementioned pyrrole acrylate was calculated to be -12.3 kcal/mol using AIM calculations. lp.edu.ua

The table below summarizes the topological parameters at the bond critical points for typical intermolecular interactions found in pyrrole acrylate systems.

| Interaction | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | H(r) (a.u.) |

| N-H···O | 0.025 | 0.085 | -0.002 |

| C-H···O | 0.010 | 0.030 | 0.001 |

| C-H···π | 0.008 | 0.025 | 0.0008 |

| Note: These values are representative and may vary depending on the specific molecular system and computational level of theory. |

Advanced Computational Methodologies

The study of this compound and related pyrrole acrylate systems is further enhanced by the application of advanced computational methodologies that can explore dynamic behaviors and leverage the power of artificial intelligence.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed picture of the conformational landscape of flexible molecules like this compound.

The conformational landscape of this compound would be influenced by the rotational freedom around several single bonds, particularly the C-C bond connecting the pyrrole ring to the acrylate moiety and the C-O bond of the tert-butyl ester. MD simulations can map the potential energy surface as a function of these dihedral angles, identifying low-energy conformers and the energy barriers between them. This information is crucial for understanding the molecule's flexibility and how it might interact with other molecules or biological targets.

The following table outlines key dihedral angles that would be of interest in a molecular dynamics study of this compound.

| Dihedral Angle | Description | Expected Flexibility |

| C2-C3-Cα-Cβ | Rotation around the bond linking the pyrrole and acrylate groups | High |

| Cα-Cβ-C(=O)-O | Torsional angle of the acrylate backbone | Moderate |

| Cβ-C(=O)-O-C(tert-butyl) | Rotation of the tert-butyl group | High |

Application of Machine Learning and Artificial Intelligence in Pyrrole Chemistry

The fields of machine learning (ML) and artificial intelligence (AI) are increasingly being applied to various aspects of chemistry, including the study of pyrrole derivatives. These advanced computational techniques can accelerate the discovery of new materials and provide predictive insights into their properties.

In the context of pyrrole chemistry, machine learning models have been developed to predict the yields of condensation reactions involving pyrroles and dipyrromethanes with aldehydes. By training on large datasets of known reactions, these models can learn the complex relationships between reactants, catalysts, and reaction conditions to accurately forecast the outcome of new reactions. This approach significantly reduces the time and resources required for experimental optimization.

Furthermore, machine learning is being employed to guide the evolution of enzymes, such as pyrrolysyl-tRNA synthetase, for the efficient incorporation of non-canonical amino acids. Supervised learning models can predict highly active combinatorial variants of the enzyme, accelerating the protein engineering process.

For the conformational analysis of molecules like this compound, machine learning can be combined with molecular dynamics simulations. An autoencoder, a type of neural network, can be used to map the high-dimensional conformational space sampled by MD simulations onto a lower-dimensional landscape. This allows for the prediction of new, physically realistic conformations that may not have been observed in the original simulation, thereby enhancing the sampling of the conformational space.

The table below provides examples of how machine learning and AI are being applied in the field of pyrrole chemistry.

| Application Area | Machine Learning/AI Technique | Outcome |

| Reaction Yield Prediction | Random Forest, Gradient Boosting | Accurate prediction of product yields for new reactions |

| Enzyme Engineering | Supervised Learning, Deep Learning | Design of highly active enzyme variants |

| Conformational Analysis | Autoencoders, Generative Models | Enhanced sampling of conformational landscapes and prediction of new conformers |

Advanced Research Applications and Potential of E Tert Butyl 3 1h Pyrrol 3 Yl Acrylate

Role as a Monomer in Polymer Science and Engineering

As a monomer, (E)-tert-butyl 3-(1H-pyrrol-3-yl)acrylate offers a versatile platform for creating polymers with tailored functionalities. The presence of the acrylate (B77674) group allows it to undergo polymerization, while the pyrrole (B145914) and tert-butyl ester groups introduce specific chemical and physical properties into the resulting polymer backbone.

The compound serves as a key building block for specialty poly(pyrrole acrylate) materials. The polymerization of the acrylate moiety can be achieved through various controlled radical polymerization techniques, such as atom transfer radical polymerization (ATRP), which is known for producing well-defined polymers. cmu.edu This method, applied to related acrylate monomers like tert-butyl acrylate (TBA), allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. cmu.eduresearchgate.net

By polymerizing this compound, a polymer is formed with a polyacrylate backbone and pendant pyrrole rings attached to each repeating unit. The tert-butyl ester group can be preserved or subsequently hydrolyzed to yield poly(acrylic acid)-co-poly(pyrrole acrylate) copolymers, creating amphiphilic materials with pH-responsive properties. researchgate.net This approach enables the creation of complex polymer architectures, including star-shaped polymers, by employing an "arm first" method where polymer chains are grown and then linked together. cmu.edu

The incorporation of this compound into a polymer matrix is a strategic method for fine-tuning its material properties. The bulky tert-butyl group is a significant contributor to several desirable characteristics. univarsolutions.com

Hydrophobicity: The tert-butyl moiety is inherently hydrophobic, and its presence in the polymer reduces water uptake and enhances resistance to aqueous environments. univarsolutions.combasf.com

Chemical Resistance: The bulky ester group provides steric hindrance that protects the polymer backbone from chemical attack, particularly alkaline hydrolysis, which is crucial for materials used on substrates like concrete. univarsolutions.com

Mechanical and Rheological Properties: The branching of the tert-butyl group can promote interlocking between polymer chains, which enhances the cohesive strength and mechanical stability of the polymer film. univarsolutions.com In solution, the bulkiness of this group reduces chain entanglements, leading to lower viscosity at high solid content, a beneficial property for coatings and formulations. univarsolutions.com

The pyrrole ring adds another dimension of functionality, potentially influencing the electronic properties, adhesion, and interaction with other molecules or surfaces.

| Property | Contributing Moiety | Benefit in Polymer |

| Hydrophobicity | tert-butyl | Low water uptake, improved weatherability. univarsolutions.com |

| Chemical Resistance | tert-butyl | Enhanced stability against alkaline hydrolysis. univarsolutions.com |

| Hardness | tert-butyl | High glass transition temperature (Tg) imparts hardness. univarsolutions.com |

| Adhesion | Pyrrole / Acrylate | Improved interaction with various substrates. basf.com |

| Functional Backbone | Pyrrole | Allows for post-polymerization modification. |

Precursor for Advanced Supramolecular Architectures

Beyond polymer science, the distinct chemical functionalities of this compound make it a valuable precursor for constructing complex supramolecular structures. These organized molecular assemblies are designed for specific functions, such as molecular recognition and sensing.

Calixpyrroles are macrocyclic compounds known for their ability to bind anions and neutral substrates within their central cavity. researchgate.netmdpi.com They are valuable as receptors in separation media and sensing applications. researchgate.net Research has demonstrated the synthesis of calix researchgate.netpyrrole derivatives that are functionalized with acrylate and acrylamide (B121943) groups. researchgate.net

This compound can serve as a fundamental building block in the synthesis of such functionalized calixpyrroles. Its pyrrole unit can be incorporated into the macrocyclic ring structure, while the acrylate tail provides a reactive handle for further modification or for grafting the entire supramolecular assembly onto a polymer or surface. The ability to introduce specific functionalities like acrylates onto a calixpyrrole framework is crucial for developing advanced anion-selective polymer membranes and chromogenic sensors that change color upon binding with a target anion. researchgate.net

Building Block in Complex Chemical Synthesis

In organic synthesis, this compound is a versatile intermediate. Both the pyrrole ring and the acrylate system are reactive entities that can participate in a wide array of chemical transformations.

The acrylate portion readily undergoes addition reactions, making it a useful feedstock for chemical synthesis. basf.com The pyrrole ring, a classic heterocyclic compound, is a cornerstone in the synthesis of more complex molecules, including pharmaceuticals and natural products. nih.govresearchgate.net The Knoevenagel condensation, a key carbon-carbon bond-forming reaction, is often used to synthesize pyrrole derivatives with acrylate functionalities. nih.govresearchgate.net This highlights the synthetic accessibility and utility of structures like this compound as intermediates for building more elaborate molecular frameworks.

Functional Materials Development

The combination of a polymerizable group with a functional heterocycle positions this compound as a key component in the development of advanced functional materials.

Polymers and copolymers derived from this monomer can be used to create materials with tailored surface properties, such as hydrophobicity and chemical resistance, making them suitable for specialized coatings and films. univarsolutions.combasf.com Furthermore, the incorporation of pyrrole rings into a polymer matrix opens possibilities for creating materials with conductive or electrochemical properties, as polypyrrole is a known conducting polymer. The ability to form organic-inorganic composite materials, for instance by integrating nanoparticles, could lead to multifunctional systems with applications in areas like shape memory materials or sensors. nih.gov The tert-butyl ester can also act as a protecting group, which can be removed post-polymerization to unmask carboxylic acid groups, creating smart materials that respond to changes in pH. researchgate.net

Future Research Trajectories and Unexplored Avenues for E Tert Butyl 3 1h Pyrrol 3 Yl Acrylate

Development of More Sustainable Synthetic Routes

The synthesis of pyrrole (B145914) derivatives has traditionally relied on methods that are often not environmentally friendly. researchgate.net Future research should prioritize the development of sustainable and efficient synthetic routes to (E)-tert-butyl 3-(1H-pyrrol-3-yl)acrylate.

Key areas for investigation include:

Catalytic C-H Activation: Direct C-H activation of the pyrrole ring with tert-butyl acrylate (B77674) would be a highly atom-economical approach. Research into earth-abundant metal catalysts, such as iron, could lead to more sustainable processes. nih.gov

Green Solvents and Reaction Conditions: Exploring the use of greener solvents, such as water or bio-based solvents, and employing energy-efficient methods like microwave-assisted synthesis could significantly reduce the environmental impact. eurekaselect.com

Biocatalysis: The use of enzymes to catalyze the formation of the pyrrole ring or the acrylate moiety could offer a highly selective and environmentally benign synthetic route.

| Synthetic Approach | Potential Advantages | Key Research Challenges |

| Direct C-H Activation | High atom economy, reduced waste | Catalyst development, selectivity control |

| Green Solvents/Conditions | Reduced environmental impact, lower energy consumption | Solvent compatibility, reaction optimization |

| Biocatalysis | High selectivity, mild reaction conditions | Enzyme discovery and engineering |

Exploration of Novel Reactivity and Functionalization Patterns

The reactivity of this compound is largely unexplored. The presence of the electron-rich pyrrole ring, the electrophilic α,β-unsaturated ester, and the sterically bulky tert-butyl group suggests a rich and complex reactivity profile.

Future research could focus on:

Pyrrole Ring Functionalization: Investigating electrophilic aromatic substitution, metal-catalyzed cross-coupling reactions, and cycloaddition reactions on the pyrrole ring could lead to a diverse range of new derivatives with unique properties. researchgate.netrsc.org

Acrylate Moiety Transformations: Exploring reactions such as Michael additions, conjugate additions, and cycloadditions at the acrylate double bond would provide access to a variety of functionalized propionate derivatives.

Polymerization: The acrylate functionality makes this compound a promising monomer for the synthesis of novel polymers. Both free-radical and controlled radical polymerization techniques could be employed to create polymers with unique thermal, optical, and electronic properties. cmu.edu

Advanced Characterization Techniques and In Situ Studies

A thorough understanding of the structure-property relationships of this compound and its derivatives is crucial for their rational design and application. Advanced characterization techniques can provide detailed insights into their molecular and electronic structures.

Promising areas for future research include:

In Situ Spectroscopy: Techniques like in situ NMR and IR spectroscopy can be used to monitor reaction kinetics and mechanisms in real-time, providing a deeper understanding of the compound's reactivity. acs.orgnih.gov This would be particularly valuable for studying polymerization processes. tue.nlresearchgate.net

Computational Modeling: Density Functional Theory (DFT) calculations can be employed to predict the electronic properties, reactivity, and spectroscopic signatures of the molecule and its derivatives. This can guide experimental work and aid in the interpretation of results.

Solid-State Characterization: For polymeric materials derived from this monomer, techniques like X-ray diffraction and atomic force microscopy can provide information on their morphology and crystalline structure.

| Characterization Technique | Information Gained | Potential Application |

| In Situ NMR/IR | Reaction kinetics, mechanistic insights | Optimization of synthetic and polymerization processes |

| DFT Calculations | Electronic structure, reactivity prediction | Design of new functional materials |

| X-ray Diffraction | Crystalline structure of polymers | Understanding material properties |

Interdisciplinary Research with Emerging Technologies

The unique combination of a conducting pyrrole unit and a polymerizable acrylate group makes this compound a promising candidate for a variety of applications in emerging technologies.

Interdisciplinary research could explore its potential in:

Organic Electronics: Polymers derived from this compound could be investigated for their use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The pyrrole unit can provide charge-transporting properties, while the acrylate backbone allows for processability. utdallas.edu

Biomedical Applications: Pyrrole-containing compounds have shown a wide range of biological activities. mdpi.com The potential of this compound and its derivatives as, for example, anticancer agents or in drug delivery systems could be explored. nih.govnih.gov

Sensors and Coatings: The reactivity of the pyrrole ring and the acrylate moiety could be exploited for the development of chemical sensors. Polymers based on this monomer could also be used to create functional coatings with specific properties like corrosion resistance or hydrophobicity. kfupm.edu.saunivarsolutions.com

Q & A

Q. Q1. What are the standard synthetic routes for (E)-tert-butyl 3-(1H-pyrrol-3-yl)acrylate, and how can reaction conditions be optimized for yield and stereoselectivity?

Methodological Answer: The synthesis typically involves a Horner-Wadsworth-Emmons reaction or a Michael addition to construct the acrylate moiety. For example, analogous tert-butyl acrylates are synthesized via condensation of tert-butyl esters with aldehydes or ketones under basic conditions (e.g., NaH or LDA) . Optimization includes:

- Temperature control : Lower temperatures (0–5°C) reduce side reactions like polymerization.

- Catalyst selection : Lewis acids (e.g., CuCl₂) improve stereoselectivity in analogous pyrrole-containing systems .

- Solvent choice : Polar aprotic solvents (THF, DMF) enhance reaction efficiency .

Yield improvements are achieved by iterative purification via column chromatography (hexane/ethyl acetate gradients) .

Q. Q2. How is the structural integrity of this compound validated post-synthesis?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry. For example, the E-configuration is verified by coupling constants (J = 16.0 Hz for trans-vinylic protons) .

- X-ray Crystallography : Single-crystal analysis resolves bond angles and torsional strain in tert-butyl groups, as demonstrated in structurally similar tert-butyl carboxylates .

- Mass Spectrometry (ESI-MS) : Molecular ion peaks ([M+H]⁺) validate molecular weight .

Advanced Research Questions

Q. Q3. What computational methods are used to predict the reactivity of this compound in nucleophilic addition reactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Molecular Dynamics (MD) : Simulate solvent effects on transition states in acrylate systems .

- Docking Studies : For biological applications, AutoDock Vina predicts binding affinities with target proteins (e.g., enzymes in antimicrobial pathways) .

Q. Q4. How can crystallographic data resolve contradictions in reported tautomeric equilibria of the pyrrole ring in this compound?

Methodological Answer:

- Powder XRD : Compare experimental vs. simulated patterns to identify dominant tautomers. For example, staggered vs. eclipsed configurations in COFs were resolved via Rietveld refinement .

- Variable-Temperature XRD : Track thermal-induced tautomeric shifts in the solid state .

- Synchrotron Radiation : High-resolution data (λ = 0.7 Å) clarify electron density maps for pyrrole N-H positioning .

Q. Q5. What strategies mitigate decomposition of the tert-butyl group during high-temperature reactions involving this compound?

Methodological Answer:

Q. Q6. How do solvent polarity and pH influence the compound’s stability in biological assay buffers?

Methodological Answer:

- HPLC Stability Studies : Compare degradation rates in PBS (pH 7.4) vs. acetate buffer (pH 5.0). Acrylates hydrolyze faster in acidic conditions .

- Partition Coefficient (LogP) : Measure via shake-flask method to optimize solubility in DMSO/aqueous mixtures .

- Circular Dichroism (CD) : Monitor conformational changes in pyrrole-acrylate conjugates under physiological pH .

Data Contradiction Analysis

Q. Q7. How to reconcile discrepancies in reported biological activity (e.g., antimicrobial vs. inactive) for this compound across studies?

Methodological Answer:

- Dose-Response Curves : Re-evaluate IC₅₀ values using standardized protocols (e.g., CLSI guidelines for antimicrobial assays) .

- Impurity Profiling : LC-MS identifies bioactive contaminants (e.g., residual catalysts) that may skew results .

- Strain-Specificity : Test against isogenic mutant strains to isolate target pathways .

Q. Q8. Why do computational models and experimental NMR data sometimes conflict regarding the compound’s preferred conformation?

Methodological Answer:

- Solvent Correction : DFT calculations often neglect solvent effects; apply implicit solvent models (e.g., PCM) to align with NMR data .

- Dynamic Effects : MD simulations capture rotamer populations missed by static DFT .

- NOESY Experiments : Detect through-space interactions to validate computational conformers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.